N-Hydroxyquinoline-6-carbimidoyl chloride
Overview
Description
N-Hydroxyquinoline-6-carbimidoyl chloride: is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol . This compound is part of the quinoline family, which is known for its diverse range of biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyquinoline-6-carbimidoyl chloride typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the chlorination of N-hydroxyquinoline-6-carbimidoyl using thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentration to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyquinoline-6-carbimidoyl chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into different quinoline derivatives with potential biological activities.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as primary amines, secondary amines, and thiols are used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
N-Hydroxyquinoline-6-carbimidoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxyquinoline-6-carbimidoyl chloride involves its interaction with specific molecular targets and pathways. It can form covalent adducts with protein thiols, leading to the modulation of enzyme activity and the induction of stress-related genes . This compound’s ability to chelate metal ions also plays a crucial role in its biological activity, particularly in inhibiting metalloenzymes .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its strong metal ion chelation properties and wide range of pharmacological applications.
Quinoline N-oxides: Used as intermediates in organic synthesis and have significant biological activities.
Quinoline derivatives: Various derivatives are used in medicinal chemistry for their therapeutic potential.
Uniqueness
N-Hydroxyquinoline-6-carbimidoyl chloride stands out due to its unique combination of a quinoline core with a carbimidoyl chloride group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
IUPAC Name |
(6Z)-N-hydroxyquinoline-6-carboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6,14H/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMCRNMCHZWYNQ-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=NO)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C(=N/O)/Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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